molecular formula C19H20ClNO2 B1669153 6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 80751-65-1

6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No. B1669153
CAS RN: 80751-65-1
M. Wt: 329.8 g/mol
InChI Key: HJWHHQIVUHOBQN-UHFFFAOYSA-N
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Description

6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a compound that has been shown to have high affinity at the D1 dopamine receptor . It is a benzazepine .


Synthesis Analysis

The synthesis of 6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine has been achieved through a multistep process . The compounds were evaluated as agonists of central and peripheral dopamine receptors .


Molecular Structure Analysis

The molecular formula of this compound is C19H20ClNO2 . The IUPAC name is 9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol .


Chemical Reactions Analysis

The 6-chloro derivative of this compound has been shown to have enhanced affinity, selectivity, and agonist activity . The compounds with the best central dopaminergic activity were generally the most lipophilic .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 329.8 g/mol . It is a benzazepine .

Scientific Research Applications

Chemistry and Biological Activity The compound 6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, due to its structural uniqueness, finds relevance in the study of structure-activity relationships within 3-benzazepines. Research conducted by Kawase, Saito, and Motohashi (2000) highlights the cytotoxic potential of similar 3-benzazepines to human leukemia cells. These compounds show a capability to produce radicals, enhancing the decay of ascorbic acid in brain homogenate, indicating their utility in biochemical studies related to oxidative stress and potentially in the development of anticancer therapies (Kawase, Saito, & Motohashi, 2000).

Neurological Insights Benzodiazepines, sharing a structural motif with 6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, have been widely studied for their impact on the central nervous system. Petty, Trivedi, Fulton, and Rush (1995) delve into the antidepressant efficacy of benzodiazepines, providing insights into the role of gamma-aminobutyric acid (GABA) in depression. This research underscores the potential neurological applications of compounds structurally related to benzodiazepines, suggesting that they could play a role in exploring new therapeutic avenues for treating depression and anxiety disorders (Petty, Trivedi, Fulton, & Rush, 1995).

Environmental Implications The prevalence of benzodiazepine derivatives in the environment and their fate during water treatment have been assessed, reflecting on the environmental impact of psychoactive substances. Kosjek, Perko, Zupanc, Zanoški Hren, Landeka Dragičević, Žigon, Kompare, and Heath (2012) conducted a study revealing the presence of benzodiazepines in various water sources and their persistence through water treatment processes. This research highlights the environmental persistence and potential ecological effects of benzodiazepine-like compounds, pointing towards the need for effective removal strategies to mitigate their impact on aquatic ecosystems (Kosjek et al., 2012).

properties

IUPAC Name

9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13/h2-7,11,16,22-23H,1,8-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWHHQIVUHOBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70894837
Record name 6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70894837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

CAS RN

80751-65-1
Record name SKF 82958
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80751-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SK&F 82958
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080751651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70894837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-82958
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W60FE897Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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